molecular formula C16H18N2O3S B2620950 N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-(methylthio)nicotinamide CAS No. 1396854-05-9

N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-(methylthio)nicotinamide

Cat. No. B2620950
CAS RN: 1396854-05-9
M. Wt: 318.39
InChI Key: RJFPNROGELCLSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-(methylthio)nicotinamide, also known as CYM-5442, is a small molecule compound that has gained significant attention in the scientific research community due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-(methylthio)nicotinamide is not fully understood, but it is believed to work through multiple pathways. In cancer research, N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-(methylthio)nicotinamide has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. Inflammation research has shown that N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-(methylthio)nicotinamide can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. In metabolic disorder research, N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-(methylthio)nicotinamide has been shown to activate the enzyme AMP-activated protein kinase (AMPK), which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-(methylthio)nicotinamide has been shown to have various biochemical and physiological effects in different disease models. In cancer research, N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-(methylthio)nicotinamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. In inflammation research, N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-(methylthio)nicotinamide has been shown to reduce inflammation and oxidative stress. In metabolic disorder research, N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-(methylthio)nicotinamide has been shown to improve insulin sensitivity and glucose metabolism.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-(methylthio)nicotinamide for lab experiments is its small molecular size, which allows it to easily penetrate cells and tissues. Another advantage is its stability, which allows for long-term storage and use in experiments. However, one limitation is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the study of N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-(methylthio)nicotinamide. In cancer research, further studies are needed to determine the specific mechanisms of action and potential for combination therapy with other cancer treatments. In inflammation research, further studies are needed to determine the potential for use in chronic inflammatory diseases. In metabolic disorder research, further studies are needed to determine the potential for use in the treatment of type 2 diabetes and other metabolic disorders. Additionally, further studies are needed to optimize the synthesis method and improve the solubility of N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-(methylthio)nicotinamide for use in experimental settings.

Synthesis Methods

The synthesis of N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-(methylthio)nicotinamide involves the reaction of 2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethylamine and 2-(methylthio)nicotinoyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform, and the product is obtained through a series of purification steps such as column chromatography and recrystallization.

Scientific Research Applications

N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-(methylthio)nicotinamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and metabolic disorders. In cancer research, N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-(methylthio)nicotinamide has been shown to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and pancreatic cancer. Inflammation research has shown that N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-(methylthio)nicotinamide can reduce inflammation in models of rheumatoid arthritis and colitis. In metabolic disorder research, N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-(methylthio)nicotinamide has been studied for its potential to improve insulin sensitivity and glucose metabolism.

properties

IUPAC Name

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2-methylsulfanylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-22-15-12(4-2-8-17-15)14(19)18-10-16(20,11-6-7-11)13-5-3-9-21-13/h2-5,8-9,11,20H,6-7,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJFPNROGELCLSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)NCC(C2CC2)(C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-(methylthio)nicotinamide

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